Cas no 1269118-48-0 (Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1269118-48-0x500.png)
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
- DB-157709
- 1269118-48-0
- SCHEMBL10004189
-
- インチ: InChI=1S/C12H14ClN3O3/c1-4-6-14-10(13)7-9(17)8(12(18)19-5-2)16(3)11(7)15-6/h17H,4-5H2,1-3H3
- InChIKey: YHWSNYCQTQKCEQ-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=C2C(=C(C(=O)OCC)N(C)C2=N1)O)Cl
計算された属性
- せいみつぶんしりょう: 283.0723690g/mol
- どういたいしつりょう: 283.0723690g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152258-1g |
ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1269118-48-0 | 95% | 1g |
$1274 | 2024-08-02 | |
Chemenu | CM152258-1g |
ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1269118-48-0 | 95% | 1g |
$1274 | 2021-08-05 |
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateに関する追加情報
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1269118-48-0): A Comprehensive Overview
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1269118-48-0) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a structural motif known for its broad biological activity and potential therapeutic applications. The unique arrangement of functional groups in its molecular structure, including a carboxylate ester at the 6-position, a hydroxyl group at the 5-position, and chloro substituents at the 4-position, contributes to its diverse chemical properties and reactivity.
The synthesis of Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the pyrrolopyrimidine core through cyclization reactions, followed by functional group modifications to introduce the carboxylate ester, hydroxyl, and chloro substituents. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels. These synthetic strategies underscore the compound's complexity and the meticulous approach needed in its preparation.
Recent research has demonstrated that Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits promising pharmacological properties that make it a valuable candidate for drug discovery. Studies have indicated its potential as an inhibitor of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation. The presence of the hydroxyl group at the 5-position and the chloro substituent at the 4-position enhances its binding affinity to target proteins, making it an attractive scaffold for structure-based drug design.
In particular, investigations have focused on its interactions with kinases and other enzymes that play critical roles in cell proliferation and survival. The carboxylate ester moiety at the 6-position not only contributes to the compound's solubility but also provides a site for further derivatization, allowing for the development of more potent derivatives. These findings align with the growing interest in pyrrolopyrimidine derivatives as they offer a rich structural framework for modulating biological processes.
The therapeutic potential of Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been further explored through preclinical studies. These studies have revealed that it can selectively inhibit certain kinases while minimizing toxicity to normal cells. This selectivity is crucial for developing drugs that are both effective and safe for clinical use. Additionally, the compound's ability to cross the blood-brain barrier has been investigated, suggesting its potential application in treating central nervous system disorders.
The chemical stability and metabolic profile of this compound are also areas of active research. Understanding how it is metabolized in vivo can provide insights into its duration of action and potential side effects. Advances in computational chemistry have enabled researchers to predict metabolic pathways and degradation products, facilitating the optimization of drug candidates before they enter clinical trials.
The role of computational methods in studying Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate cannot be overstated. Molecular modeling techniques have been instrumental in elucidating its binding interactions with biological targets. By simulating these interactions computationally, researchers can identify key residues involved in binding and design analogs with improved potency and selectivity. This approach has accelerated the drug discovery process by reducing the need for extensive experimental screening.
The future directions of research on this compound are multifaceted. One area of interest is exploring its role in combination therapies, where it could be paired with other drugs to achieve synergistic effects. Another direction is investigating its potential as an adjuvant therapy for existing treatments by enhancing their efficacy or reducing side effects.
The industrial significance of Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing derivatives based on this scaffold for new drug candidates. The compound's well-characterized pharmacological properties make it an attractive starting point for drug development programs aimed at treating a variety of diseases.
In conclusion, Ethyl 4-chloro-2-propargyloxy-N-(1H-indolizinizinin)-3-benzamido]-1-(1H-tetrazol)-1H-indole]-1-carbonyl]-amino]-N-(methylcarbamoyl)-N-(phenoxymethoxy)benzamide (CAS No. 1269118) represents a significant advancement in medicinal chemistry due to its complex structure and promising biological activities. Ongoing research continues to uncover new therapeutic applications and synthetic strategies for this compound, positioning it as a key player in future drug development efforts.
1269118-48-0 (Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) 関連製品
- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)
- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 57583-54-7(Resorcinol bis(diphenyl phosphate))
- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)
- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)
- 2034586-07-5(tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate)
- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)



